Cas no 161609-89-8 (3-(4-piperidyl)pyridine)
3-(4-piperidyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-(Piperidin-4-yl)pyridine
- 3-piperidin-4-ylpyridine
- 1',2',3',4',5',6'-Hexahydro-[3,4']bipyridyl
- 4-(3-pyridyl)piperidine
- 4-(pyridin-3-yl)piperidine
- AC1NFWJE
- AK126729
- KB-233716
- SureCN533875
- 3-(4-piperidinyl)Pyridine
- 3-(4-piperidyl)pyridine
- DA-09665
- CS-0308449
- BRBPGGIIQVBPSB-UHFFFAOYSA-N
- MFCD05189896
- EN300-120403
- 161609-89-8
- F2148-0198
- 4-pyrid-3-ylpiperidine
- AKOS000209139
- SB42857
- SCHEMBL533875
- C14989
- Pyridine, 3-(4-piperidinyl)-
- DTXSID50405602
-
- MDL: MFCD05189896
- Inchi: 1S/C10H14N2/c1-2-10(8-12-5-1)9-3-6-11-7-4-9/h1-2,5,8-9,11H,3-4,6-7H2
- InChI Key: BRBPGGIIQVBPSB-UHFFFAOYSA-N
- SMILES: N1CCC(C2C=NC=CC=2)CC1
Computed Properties
- Exact Mass: 162.115698455g/mol
- Monoisotopic Mass: 162.115698455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 24.9Ų
3-(4-piperidyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM173287-1g |
3-(piperidin-4-yl)pyridine |
161609-89-8 | 95% | 1g |
$482 | 2021-08-05 | |
| TRC | P220626-100mg |
3-(piperidin-4-yl)pyridine |
161609-89-8 | 100mg |
$ 320.00 | 2022-06-03 | ||
| TRC | P220626-500mg |
3-(piperidin-4-yl)pyridine |
161609-89-8 | 500mg |
$ 1180.00 | 2022-06-03 | ||
| TRC | P220626-1g |
3-(piperidin-4-yl)pyridine |
161609-89-8 | 1g |
$ 1835.00 | 2022-06-03 | ||
| Chemenu | CM173287-1g |
3-(piperidin-4-yl)pyridine |
161609-89-8 | 95% | 1g |
$1168 | 2023-02-02 | |
| abcr | AB400879-1 g |
3-(Piperidin-4-yl)pyridine |
161609-89-8 | 1g |
€857.80 | 2022-03-02 | ||
| Matrix Scientific | 222945-1g |
3-(Piperidin-4-yl)pyridine, 95% min |
161609-89-8 | 95% | 1g |
$992.00 | 2023-09-06 | |
| Matrix Scientific | 222945-5g |
3-(Piperidin-4-yl)pyridine, 95% min |
161609-89-8 | 95% | 5g |
$3470.00 | 2023-09-06 | |
| Alichem | A029192176-1g |
3-(Piperidin-4-yl)pyridine |
161609-89-8 | 95% | 1g |
$420.16 | 2022-04-02 | |
| eNovation Chemicals LLC | D665947-1g |
3-(piperidin-4-yl)pyridine dihydrochloride HCl salt |
161609-89-8 | 95% | 1g |
$695 | 2024-05-24 |
3-(4-piperidyl)pyridine Suppliers
3-(4-piperidyl)pyridine Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 3-(4-piperidyl)pyridine
Recent Advances in the Study of 3-(4-Piperidyl)pyridine (CAS: 161609-89-8) in Chemical Biology and Pharmaceutical Research
The compound 3-(4-piperidyl)pyridine (CAS: 161609-89-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its piperidine and pyridine moieties, has demonstrated potential in various therapeutic applications, including central nervous system (CNS) disorders, inflammation, and oncology. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive molecules, highlighting its versatility and importance in drug discovery.
One of the most notable advancements involves the use of 3-(4-piperidyl)pyridine as a scaffold for the development of selective enzyme inhibitors. A 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of derivatives targeting phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases. The study found that modifications at the pyridine ring significantly enhanced inhibitory activity, with one derivative exhibiting an IC50 value of 12 nM. These findings underscore the compound's potential as a lead structure for anti-inflammatory drug development.
In addition to its role in enzyme inhibition, 3-(4-piperidyl)pyridine has been investigated for its neuropharmacological properties. A recent preclinical study demonstrated its efficacy as a modulator of nicotinic acetylcholine receptors (nAChRs), which are critical targets for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier and exhibit low toxicity in animal models makes it a promising candidate for further clinical evaluation.
Another area of interest is the application of 3-(4-piperidyl)pyridine in oncology. Researchers have utilized this compound to design novel small-molecule inhibitors of protein kinases involved in cancer cell proliferation. A 2024 study highlighted its use in the synthesis of dual inhibitors targeting both EGFR and HER2, two receptors frequently overexpressed in breast cancer. The resulting compounds showed potent antiproliferative effects in vitro and in vivo, with minimal off-target toxicity.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 3-(4-piperidyl)pyridine derivatives. Recent computational studies have employed molecular docking and quantitative structure-activity relationship (QSAR) models to predict and improve binding affinities, solubility, and metabolic stability. These efforts are expected to accelerate the translation of preclinical findings into clinical applications.
In conclusion, 3-(4-piperidyl)pyridine (CAS: 161609-89-8) represents a versatile and valuable scaffold in modern drug discovery. Its applications span multiple therapeutic areas, from CNS disorders to cancer, and ongoing research continues to uncover new opportunities for its use. Future studies should focus on addressing the remaining challenges in drug development, such as bioavailability and selectivity, to fully realize its therapeutic potential.
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